(4-Piperidin-4-ylphenyl)boronic acid
Description
(4-Piperidin-4-ylphenyl)boronic acid is an organoboron compound featuring a piperidinyl group attached to a phenyl ring, which is further linked to a boronic acid (-B(OH)₂) moiety. This structure enables reversible covalent interactions with diols and Lewis base-containing biomolecules, making it valuable in drug design, biosensing, and materials science .
Properties
IUPAC Name |
(4-piperidin-4-ylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13-15H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAWIBVPRZRIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCNCC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Overview
(4-Piperidin-4-ylphenyl)boronic acid (IUPAC: (4-piperidin-4-ylphenyl)boronic acid) features a phenyl ring substituted at the para position with a piperidine group and a boronic acid moiety. The compound’s molecular formula is C₁₁H₁₆BNO₂ , with a molecular weight of 205.06 g/mol . Its canonical SMILES representation, B(C1=CC=C(C=C1)C2CCNCC2)(O)O , highlights the spatial arrangement of functional groups. The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, while the piperidine ring contributes to solubility and biological activity modulation.
Synthetic Strategies for (4-Piperidin-4-ylphenyl)boronic Acid
Miyaura Borylation of Bromophenylpiperidine Precursors
A widely applicable method involves Miyaura borylation, where a bromophenylpiperidine precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). This approach leverages the stability of the piperidine’s tert-butoxycarbonyl (Boc) protecting group during the reaction.
Procedure:
- Boc Protection :
Piperidine is protected as tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate using di-tert-butyl dicarbonate under basic conditions (e.g., sodium carbonate). - Miyaura Borylation :
The Boc-protected bromophenylpiperidine is reacted with B₂pin₂ in the presence of Pd(dppf)Cl₂ and potassium acetate in a dimethylformamide (DMF) or dioxane solvent system. The reaction proceeds at 80–100°C for 12–24 hours. - Deprotection and Hydrolysis :
The resulting pinacol boronic ester is hydrolyzed to the boronic acid using hydrochloric acid, followed by Boc deprotection with trifluoroacetic acid (TFA).
Advantages:
- High regioselectivity due to palladium catalysis.
- Boc protection prevents amine interference during borylation.
Lithiation-Borylation of Halogenated Piperidine Derivatives
This method adapts aryl lithium chemistry to install the boronic acid group directly. The patent WO2019232010A1 describes analogous steps for benzoic acid synthesis, which can be modified for boronic acid formation.
Procedure:
- Lithiation :
tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate is treated with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF), generating a reactive aryl lithium species. - Boronation :
The lithium intermediate is quenched with trimethyl borate (B(OMe)₃), forming a boronic ester. - Acidic Workup :
Hydrolysis with dilute HCl yields the boronic acid, followed by Boc removal with TFA.
Challenges:
- Strict anhydrous conditions are required to prevent lithium reagent decomposition.
- Competing side reactions (e.g., protonation) may reduce yields.
Comparative Analysis of Methods
| Method | Catalysts/Reagents | Yield Range | Key Advantages | Limitations |
|---|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂ | 60–75% | High selectivity; mild conditions | Requires Boc protection |
| Lithiation-Borylation | n-BuLi, B(OMe)₃ | 50–65% | Direct boronation; fewer steps | Sensitivity to moisture |
| Reductive Amination | NaBH₃CN, glutaraldehyde | 40–55% | No transition metals | Low yields due to competing reactions |
Optimization Strategies and Challenges
Protecting Group Management
The Boc group is critical for stabilizing the piperidine nitrogen during borylation but requires acidic deprotection, which risks boronic acid degradation. Alternatives like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups offer orthogonal deprotection pathways but increase synthetic complexity.
Boronic Acid Stability
Boronic acids are prone to protodeboronation under protic conditions. Employing non-aqueous solvents (e.g., THF) and low-temperature hydrolysis mitigates this issue.
Regioselectivity in Coupling Reactions
Competing coupling at the piperidine nitrogen is minimized using bulky palladium ligands (e.g., SPhos) and excess boronic ester.
Chemical Reactions Analysis
Types of Reactions: (4-Piperidin-4-ylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to phenols using oxidizing agents.
Reduction: Formation of boranes under reducing conditions.
Substitution: Participation in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Borane complexes.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
(4-Piperidin-4-ylphenyl)boronic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential in drug discovery, particularly in the design of protease inhibitors.
Industry: Applied in the creation of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of (4-Piperidin-4-ylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the boronic acid moiety interacts with the active site of the enzyme, leading to inhibition of its activity . The compound’s molecular targets include serine proteases and other enzymes with nucleophilic active sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Physicochemical Properties
pKa and Binding Affinity
- Key Comparison: (4-Piperidin-4-ylphenyl)boronic acid: The piperidinyl group (a saturated six-membered ring with one nitrogen atom) may lower the pKa compared to purely aromatic substituents due to electron-donating effects, favoring boronate formation at physiological pH . Phenylboronic acid: Lacks heteroatoms; pKa ~8.8, limiting boronate formation at neutral pH .
| Compound | Substituent | Predicted pKa | Key Application |
|---|---|---|---|
| (4-Piperidin-4-ylphenyl)boronic acid | Piperidinyl (N-heterocycle) | ~7.5–8.5* | Drug design, protease inhibition |
| 4-(Pyridin-4-yl)phenylboronic acid | Pyridinyl (aromatic N) | ~8.5–9.5* | Sensors, diagnostics |
| 3-AcPBA | Acetylated phenyl | ~9.5 | Glucose sensing |
*Estimated based on substituent electronic effects .
Solubility
- Hydrophilic vs. Hydrophobic Substituents :
- The piperidinyl group enhances water solubility compared to hydrophobic substituents like phenanthrenyl or pyrenyl, which precipitate in cell culture media (e.g., RPMI) .
- 6-Hydroxynaphthalen-2-yl boronic acid : Contains a polar hydroxyl group, improving aqueous solubility (IC50 = 0.1969 µM in 4T1 cells) .
Anticancer Activity
- (4-Piperidin-4-ylphenyl)boronic acid: Limited direct data, but structural analogs with nitrogen-containing substituents (e.g., 13c in combretastatin analogs) show IC50 = 0.48–2.1 µM against cancer cells via tubulin polymerization inhibition .
- Phenanthren-9-yl boronic acid : High cytotoxicity (IC50 = 0.2251 µM in 4T1 cells) but poor solubility .
- FL-166 (bifunctional aryl boronic acid) : Ki = 40 nM against SARS-CoV-3CLpro, demonstrating potent protease inhibition .
Protease Binding Mechanisms
- Boronic acids inhibit proteases by forming covalent adducts with catalytic serine residues. The piperidinyl group’s basicity may enhance interactions with acidic residues near active sites, as seen in FL-166 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Piperidin-4-ylphenyl)boronic acid, and how can purity be maximized during synthesis?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized aromatic precursors. To improve purity, prioritize boronic ester intermediates (e.g., pinacol esters) to avoid side reactions and stabilize the boronic acid moiety during purification. Post-synthesis, use preparative HPLC with reverse-phase columns and validate purity via LC-MS/MS (e.g., MRM mode for trace impurity detection) . Thermal gravimetric analysis (TGA) can assess thermal stability and decomposition pathways to refine synthesis conditions .
Q. How can researchers characterize (4-Piperidin-4-ylphenyl)boronic acid and confirm its structural integrity?
- Methodological Answer : Combine multiple techniques:
- NMR : Confirm boronic acid presence via B NMR (δ ~30 ppm for free boronic acids).
- LC-MS/MS : Use underivatized analysis in negative-ion mode to detect molecular ions (e.g., [M-H]) and quantify impurities at sub-ppm levels .
- MALDI-MS : For peptide boronic acid derivatives, employ 2,5-dihydroxybenzoic acid (DHB) as a matrix to suppress dehydration/trimerization artifacts and enable sequencing .
Q. What experimental strategies are used to study the diol-binding kinetics of (4-Piperidin-4-ylphenyl)boronic acid?
- Methodological Answer : Utilize stopped-flow fluorescence spectroscopy to measure binding rates (e.g., kon values) with sugars (e.g., fructose, glucose) at physiological pH. Buffer selection (e.g., phosphate vs. borate) is critical, as borate competes with diols for binding. Surface plasmon resonance (SPR) with immobilized boronic acid derivatives can quantify binding affinities and assess non-specific interactions (e.g., with glycoproteins) .
Q. How can the hydrolytic stability of (4-Piperidin-4-ylphenyl)boronic acid be evaluated under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 7.4, 37°C) and monitor degradation via LC-MS/MS. Use B NMR to track hydrolysis products (e.g., boric acid). For long-term stability, employ TGA to identify decomposition thresholds (e.g., >200°C for aromatic boronic acids) and correlate with shelf-life predictions .
Advanced Research Questions
Q. How can researchers enhance the specificity of (4-Piperidin-4-ylphenyl)boronic acid for glycoprotein recognition in complex biological matrices?
- Methodological Answer : Optimize buffer systems (e.g., low-ionic-strength Tris) to minimize non-specific electrostatic interactions. Introduce secondary functional groups (e.g., carboxylates) to the boronic acid scaffold to create synergistic binding pockets. Validate selectivity via competitive SPR assays with non-glycosylated proteins (e.g., RNase A vs. RNase B) .
Q. What strategies improve cellular uptake of (4-Piperidin-4-ylphenyl)boronic acid conjugates for intracellular targeting?
- Methodological Answer : Conjugate boronic acids to cell-penetrating peptides (CPPs) or encapsulate in boronic acid-functionalized liposomes. Assess uptake via confocal microscopy with fluorescent tags (e.g., pyrene derivatives) or flow cytometry. Compare uptake efficiency in cell lines with varying surface glycan profiles (e.g., cancer vs. normal cells) .
Q. How do multi-boronic acid systems (e.g., branched peptides) affect binding avidity and analytical detection?
- Methodological Answer : Synthesize branched peptides via solid-phase methods and characterize avidity using isothermal titration calorimetry (ITC). For MALDI-MS analysis, pre-treat with diols (e.g., mannitol) to prevent boroxine formation. Deploy tandem MS/MS with collision-induced dissociation (CID) to resolve complex fragmentation patterns .
Q. Can (4-Piperidin-4-ylphenyl)boronic acid be integrated into electrochemical sensors for real-time biomarker detection?
- Methodological Answer : Design redox-active polymer composites (e.g., poly-nordihydroguaiaretic acid) functionalized with boronic acids. Use cyclic voltammetry to monitor glucose displacement of redox indicators (e.g., ferrocene derivatives). Validate sensor reusability and specificity in serum samples .
Q. What mechanistic insights link (4-Piperidin-4-ylphenyl)boronic acid derivatives to apoptosis induction in cancer cells?
- Methodological Answer : Evaluate tubulin polymerization inhibition via fluorescence-based assays (e.g., paclitaxel displacement). Conduct FACScan analysis to quantify apoptosis markers (e.g., Annexin V/PI staining) in treated cells. Compare IC50 values across cancer cell panels using SRB cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
